molecular formula C3H5NO2S B1284134 Methyl carbamothioylformate CAS No. 86563-22-6

Methyl carbamothioylformate

Cat. No.: B1284134
CAS No.: 86563-22-6
M. Wt: 119.14 g/mol
InChI Key: BOOOPNVCLWZMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl carbamothioylformate is an organic compound with the molecular formula C3H5NO2S. It is known for its unique structure, which includes a thioxo group attached to an amino acetate moiety. This compound is often used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

Methyl carbamothioylformate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Safety and Hazards

“Methyl carbamothioylformate” is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It can cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl carbamothioylformate can be synthesized through several methods. One common approach involves the reaction of methyl isothiocyanate with glycine in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as a product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl carbamothioylformate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Mechanism of Action

The mechanism by which methyl carbamothioylformate exerts its effects involves interactions with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved may include the formation of covalent bonds with electrophilic centers in target molecules.

Comparison with Similar Compounds

    Methyl formate: A simpler ester with similar reactivity but lacking the thioxo group.

    Methyl isothiocyanate: Shares the thioxo group but has different reactivity due to the isothiocyanate moiety.

Uniqueness: Methyl carbamothioylformate is unique due to its combination of an amino acetate moiety with a thioxo group. This structure imparts distinct reactivity and makes it valuable in various chemical and biological applications.

Properties

IUPAC Name

methyl 2-amino-2-sulfanylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2S/c1-6-3(5)2(4)7/h1H3,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOOPNVCLWZMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575128
Record name Methyl amino(sulfanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86563-22-6
Record name Methyl amino(sulfanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl carbamothioylformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.